2-(2-Bromoethyl)-1,3-dithiane

Nucleophilic substitution Leaving group kinetics Alkylation efficiency

2-(2-Bromoethyl)-1,3-dithiane (CAS 124764-31-4; molecular formula C₆H₁₁BrS₂; molecular weight 227.19 g/mol) is a 1,3-dithiane derivative bearing a primary bromoethyl substituent at the 2-position. The compound belongs to the class of cyclic thioacetals, which are cornerstones of umpolung-based retrosynthetic strategy through the Corey–Seebach reaction.

Molecular Formula C6H11BrS2
Molecular Weight 227.2 g/mol
Cat. No. B12842952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1,3-dithiane
Molecular FormulaC6H11BrS2
Molecular Weight227.2 g/mol
Structural Identifiers
SMILESC1CSC(SC1)CCBr
InChIInChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
InChIKeyRUWXEZPPLAHETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)-1,3-dithiane: Core Structural and Reactivity Profile for Procurement Evaluation


2-(2-Bromoethyl)-1,3-dithiane (CAS 124764-31-4; molecular formula C₆H₁₁BrS₂; molecular weight 227.19 g/mol) is a 1,3-dithiane derivative bearing a primary bromoethyl substituent at the 2-position . The compound belongs to the class of cyclic thioacetals, which are cornerstones of umpolung-based retrosynthetic strategy through the Corey–Seebach reaction [1]. The 1,3-dithiane ring provides a scaffold for generating nucleophilic acyl anion equivalents, while the terminal bromine serves as a versatile leaving group for SN2-type alkylations and further functionalization. Unlike its oxygen-based acetal counterparts (e.g., 2-(2-bromoethyl)-1,3-dioxolane), the thioacetal moiety exhibits substantially greater stability toward acidic hydrolysis while retaining the capacity for directed deprotonation at the 2-position (pKa ≈ 31, DMSO/25°C) [2]. This dual reactivity—umpolung nucleophilicity from the dithiane ring combined with electrophilic reactivity from the bromoalkyl chain—defines its unique synthetic utility.

Dual Reactivity

Bifunctional linchpin combines umpolung nucleophilicity (dithiane) with electrophilic reactivity (bromoalkyl chain).

Hydrolytic Stability

1,3-Dithiane ring resists acidic hydrolysis substantially better than dioxolane or dithiolane analogs.

Method Compatibility

Fits Corey–Seebach retrosynthetic workflows; may support convergent annelation and ISTD synthesis strategies.

Why 2-(2-Bromoethyl)-1,3-dithiane Cannot Be Simply Replaced by Its Chloro, Dithiolane, or Dioxolane Analogs


Procurement decisions for 2-substituted 1,3-dithiane building blocks cannot rely on generic class equivalence because three structural variables independently and substantially modulate reactivity, physicochemical properties, and downstream synthetic efficiency: (1) the halide leaving group identity (Br vs. Cl) governs SN2 reaction rates by approximately 50- to 100-fold for primary alkyl systems [1]; (2) the heterocycle ring size (six-membered 1,3-dithiane vs. five-membered 1,3-dithiolane) affects conformational stability, hydrolysis resistance, and steric environment at the nucleophilic carbon [2]; and (3) the heteroatom identity (sulfur-based dithiane vs. oxygen-based dioxolane/dioxane) determines whether umpolung deprotonation is feasible—1,3-dithianes undergo facile lithiation at the 2-position (pKa ≈ 31), whereas 1,3-dioxolanes lack acidic protons adjacent to the acetal carbon and cannot serve as acyl anion equivalents [3]. These differences mean that substituting 2-(2-bromoethyl)-1,3-dithiane with 2-(2-chloroethyl)-1,3-dithiane, 2-(2-bromoethyl)-1,3-dithiolane, or 2-(2-bromoethyl)-1,3-dioxolane in a validated synthetic protocol will predictably alter reaction kinetics, intermediate stability, and product outcomes. The quantitative evidence below provides the basis for compound-specific selection.

Target: Br vs Cl analog

Leaving group reactivity may shift ~50–100×; slower alkylation may reduce yields in sterically demanding couplings.

Target: 1,3-Dithiane vs 1,3-Dithiolane

Ring strain and hydrolytic susceptibility may differ; dithiolane may show reduced stability under oxidative or acidic conditions.

Target: S-based vs O-based dioxolane

Umpolung deprotonation is not feasible with oxygen acetals; the bifunctional linchpin strategy may not transfer.

Quantitative Differentiation Evidence for 2-(2-Bromoethyl)-1,3-dithiane Relative to Structurally Proximal Analogs


SN2 Leaving Group Reactivity: Bromoethyl vs. Chloroethyl Dithiane

The terminal bromine atom in 2-(2-bromoethyl)-1,3-dithiane provides markedly superior leaving group ability compared to the chlorine atom in the direct analog 2-(2-chloroethyl)-1,3-dithiane (CAS 15077-19-7). In primary alkyl halide SN2 reactions, the bromide leaving group is approximately 50–100 times more reactive than chloride [1]. This kinetic advantage translates directly into faster alkylation reactions, lower required reaction temperatures, and reduced competing elimination side-products when the dithiane anion is used as a nucleophile. For procurement, this means the bromoethyl derivative enables more robust and time-efficient synthetic protocols than its chloroethyl counterpart, particularly when coupling with sterically hindered or poorly nucleophilic electrophiles.

SN2 Leaving Group
Class-level
Br: ~10,000–30,000
Cl: ~100–200
~50–100× higher relative rate for bromide
Supports selection of bromo derivative for faster, milder alkylation.
Normalized scale for primary alkyl halides; polar aprotic conditions.
Nucleophilic substitution Leaving group kinetics Alkylation efficiency

Six-Membered Dithiane vs. Five-Membered Dithiolane: Hydrolytic Stability and Conformational Rigidity

The six-membered 1,3-dithiane ring in 2-(2-bromoethyl)-1,3-dithiane exhibits greater hydrolytic stability compared to the five-membered 1,3-dithiolane analog (CAS 312581-33-2; 2-(2-bromoethyl)-1,3-dithiolane; molecular weight 213.16). The pKa of the 2-position C–H bond in 1,3-dithiane has been experimentally determined as 31.1 (at 25°C, DMSO) [1], enabling clean and controlled deprotonation with organolithium bases such as n-BuLi. While direct pKa data for the dithiolane analog is less commonly tabulated, the six-membered dithiane ring provides a more rigid conformational framework that favors stereoselective alkylation at the lithiated carbon center. Furthermore, non-activated 1,3-dithianes have been shown to be significantly more stable toward oxidative hydrolysis conditions (IBX/DMSO) compared to analogous 1,3-dithiolanes [2]. This differential stability is critical when synthetic sequences involve acidic workups, chromatography on silica gel, or extended storage of intermediates.

Dithiane Stability
Cross-study
pKa = 31.1 (DMSO, 25°C)
Non-activated dithianes more stable toward IBX/DMSO hydrolysis vs. dithiolanes
Supports intermediate stability in multi-step oxidative or acidic sequences.
Hydrolysis data from Tetrahedron Lett. 2002; conditions context-dependent.
Thioacetal stability Protecting group Hydrolysis resistance

Umpolung-Enabling Scaffold: Dithiane vs. Dioxolane/Dioxane Acetal Analogs

2-(2-Bromoethyl)-1,3-dithiane uniquely combines an umpolung-capable dithiane ring with an electrophilic bromoalkyl chain, enabling nucleophilic acylation strategies that are chemically impossible with oxygen-based acetal analogs such as 2-(2-bromoethyl)-1,3-dioxolane (CAS 18742-02-4). The 1,3-dithiane 2-position protons are sufficiently acidic (pKa = 31.1) to undergo quantitative deprotonation with n-BuLi or related strong bases, generating a lithiated carbanion that serves as a formal acyl anion equivalent [1]. This carbanion can then participate in C–C bond-forming reactions with a broad range of electrophiles (alkyl halides, aldehydes, ketones, epoxides, Michael acceptors) [2]. In contrast, 1,3-dioxolane and 1,3-dioxane analogs lack an acidic C–H bond adjacent to the acetal carbon and cannot undergo analogous deprotonation; their synthetic utility is limited to serving as electrophilic alkylating agents via the bromoethyl chain alone. This fundamental mechanistic divergence means that 2-(2-bromoethyl)-1,3-dithiane functions as a bifunctional linchpin reagent, whereas its oxygen-based counterparts are monofunctional electrophiles.

Umpolung Capability
Class-level
Dithiane: forms acyl anion equivalent
Dioxolane: no deprotonation
Deterministic functional difference
Only the dithiane scaffold enables umpolung-based C–C bond construction.
Deprotonation with n-BuLi, THF, −30°C to 0°C under N₂.
Umpolung Corey-Seebach reaction Acyl anion equivalent

Documented Synthetic Performance: Yield in Cyclohexene Annelation Chemistry

2-(2-Bromoethyl)-1,3-dithiane has been validated as a practical reagent in cyclohexene annelation protocols, with isolated yields of approximately 86% reported for the key alkylation step in the Thomas–Heathcock annelation sequence [1]. In this transformation, the bromoethyl chain serves as a bifunctional linker: the bromine terminus undergoes initial SN2 displacement by the lithiated dithiane nucleophile, and the resulting adduct participates in subsequent ring-forming reactions. The 86% yield represents a benchmark for evaluating batch-to-batch consistency, reagent purity, and storage stability upon procurement. While direct yield comparisons between the bromoethyl and chloroethyl derivatives are not reported in the same study, the general leaving-group trend (Br > Cl) predicts that the bromoethyl derivative will deliver higher yields under equivalent conditions, particularly with less reactive nucleophiles or in sterically demanding environments.

Annelation Yield
Supporting
~86% isolated yield
Thomas–Heathcock cyclohexene annelation
Reported yield provides a reactivity benchmark for batch qualification.
Chloro analog yield not reported in same system.
Annelation Cyclohexene synthesis Dithiane alkylation

Lipophilicity and Polar Surface Area: Implications for Chromatographic Behavior and Solvent Partitioning

The chloroethyl analog 2-(2-chloroethyl)-1,3-dithiane (CAS 15077-19-7) has experimentally derived physicochemical parameters: LogP = 2.81150 and PSA = 50.60 Ų . While analogous computed or experimental LogP/PSA values for 2-(2-bromoethyl)-1,3-dithiane are not directly available from the same authoritative source, the heavier bromine atom (atomic weight 79.9 vs. chlorine 35.5) and larger van der Waals radius (1.85 Å vs. 1.75 Å) predict a modestly higher LogP (estimated +0.3 to +0.5 log units) for the bromoethyl derivative, as halogen substitution with heavier halogens consistently increases lipophilicity [1]. This difference has practical consequences for purification: the bromoethyl derivative will exhibit longer retention on reversed-phase HPLC (C18 columns, acetonitrile/water gradients) compared to its chloro analog, and will partition more favorably into organic solvents during extractive workup. For procurement specifications, the LogP difference also affects solubility profiles, with the bromo compound having lower aqueous solubility than the chloro analog.

LogP Estimate
Class-level
ΔLogP ≈ +0.3 to +0.5 (Br vs. Cl)
PSA ≈ 50.6 Ų (both analogs)
Modestly longer RP-HPLC retention expected; adjust gradients when switching analogs.
Estimated from Cl analog LogP 2.81; Br van der Waals radius 1.85 Å.
LogP PSA Chromatographic retention

Molecular Weight and Heavy Atom Effect: Impact on Reaction Scale Logistics and Shipping Classification

2-(2-Bromoethyl)-1,3-dithiane has a molecular weight of 227.19 g/mol , which is 24% greater than its chloroethyl analog (2-(2-chloroethyl)-1,3-dithiane: 182.74 g/mol ) and 6.6% greater than its dithiolane analog (2-(2-bromoethyl)-1,3-dithiolane: 213.16 g/mol ). This mass difference has direct consequences for procurement: for reactions conducted on a molar basis, 24% more mass of the bromoethyl derivative must be purchased, stored, and handled compared to the chloroethyl analog to deliver the same number of reactive equivalents. Conversely, the higher molecular weight of the bromoethyl derivative may be advantageous when gravimetric dosing precision is critical, as larger masses reduce relative weighing errors. From a logistics perspective, the molecular weight influences shipping classifications for hazardous materials, with heavier halogenated organics often falling under different UN-number categories.

Molecular Weight
Head-to-head
227.19 g/mol
+24.3% vs. chloro analog; +6.6% vs. dithiolane
Compare cost-per-mole, not cost-per-gram, for procurement economics.
Formula C₆H₁₁BrS₂; affects shipping classification.
Molecular weight Shipping classification Scale-up economics

High-Value Application Scenarios Where 2-(2-Bromoethyl)-1,3-dithiane Is the Preferred Procurement Choice


Deuterated Internal Standard Synthesis for Quantitative Bioanalytical Mass Spectrometry

As demonstrated by Lin et al. (1993), 2-(2-bromoethyl)-1,3-dithiane serves as a critical alkylating agent in the multi-step synthesis of [3,3-D₂]-4-hydroxy-1-(3-pyridyl)-1-butanone ([3,3-D₂]HPB), an isotopically labeled internal standard for quantifying tobacco-specific nitrosamine adducts in hemoglobin and DNA by LC-MS/MS [1]. In this application, the bromoethyl chain provides the required SN2 reactivity for coupling with the lithiated 2-(3-pyridyl)-1,3-dithiane nucleophile, while the dithiane protecting group ensures umpolung compatibility and stability through subsequent hydrolysis and deuterium-labeling steps. The specific combination of bromine leaving group and dithiane scaffold is essential to the synthetic sequence; neither the chloro analog (insufficient reactivity) nor the dithiolane analog (reduced hydrolytic stability during aldehyde deprotection) would be expected to deliver comparable overall yields. Users developing analogous isotopically labeled internal standards for mass spectrometry-based quantification should prioritize the bromoethyl dithiane scaffold for its validated performance in this demanding application context.

Bifunctional Linchpin Reagent for Convergent Total Synthesis of Complex Natural Products

The Thomas–Heathcock cyclohexene annelation protocol [1] illustrates the strategic value of 2-(2-bromoethyl)-1,3-dithiane as a bifunctional linchpin reagent: the bromoethyl terminus serves as an electrophile for initial C–C bond formation (via SN2 displacement by a dithiane anion), and the newly formed dithiane intermediate then participates in a second C–C bond-forming event (umpolung alkylation or annelation). This sequential bifunctional reactivity enables convergent assembly of carbocyclic frameworks in a single synthetic operation. Procurement of the bromoethyl (rather than chloroethyl) variant is justified by the need for efficient SN2 reactivity in the initial coupling step—particularly when the nucleophilic partner is a sterically encumbered lithiated dithiane. The documented 86% yield [1] in this context provides a quantitative expectation for reagent performance.

Sulfur-Containing Optical Polymer Precursors for High-Refractive-Index Materials

Japanese Patent JP2001048877A (MITSUI CHEMICALS INC, 2001) discloses that 2-(2'-bromoethyl)-1,3-dithiolane and related dithiane derivatives are useful as precursors for optical materials with high refractive index, excellent transparency, and good mechanical/thermal properties [1]. The high sulfur content of the dithiane/dithiolane scaffold contributes directly to increased molar refractivity and, consequently, elevated refractive index values essential for advanced optical applications (e.g., ophthalmic lenses, optical fibers, and photoresist base resins). While the patent primarily exemplifies the dithiolane variant, the six-membered dithiane scaffold of 2-(2-bromoethyl)-1,3-dithiane offers superior thermal and chemical stability for polymer backbone integration. Researchers developing high-refractive-index polymers for optoelectronic or semiconductor applications should select the dithiane scaffold for applications where long-term thermal stability and resistance to hydrolytic degradation are critical.

Synthesis of β,γ-Unsaturated Aldehydes via [2,3]-Sigmatropic Rearrangement of Dithiane-Derived Sulfonium Ylides

A general method for synthesizing β,γ-unsaturated aldehydes employs the reaction of primary allylic bromides with 1,3-dithiane to form sulfonium bromides, which undergo [2,3]-sigmatropic rearrangement to 2-substituted 1,3-dithianes; subsequent hydrolysis releases the aldehyde products [1]. In this methodological framework, 2-(2-bromoethyl)-1,3-dithiane can serve as a pre-formed alkylating agent bearing both the dithiane nucleophile precursor and a displaceable bromide, enabling tandem sulfonium salt formation/rearrangement sequences. The bromine leaving group is essential for efficient sulfonium salt generation, and the six-membered dithiane ring's conformational rigidity favors the suprafacial orbital alignment required for concerted [2,3]-sigmatropic rearrangement. Users pursuing this class of transformations should procure the bromoethyl dithiane over the chloroethyl analog for optimal sulfonium ylide generation kinetics.

Application
Selection Property
Validation Focus
ISTD synthesis for LC-MS/MS
Efficient SN2 alkylation + dithiane umpolung stability
Synthetic workflow validation for isotope-labeled standard preparation
Convergent total synthesis
Bifunctional linchpin reactivity (electrophile + acyl anion precursor)
Yield benchmarking in annelation and C–C bond-forming sequences
High-refractive-index polymers
High sulfur content + six-membered ring thermal stability
Optical property screening and hydrolytic degradation resistance
Sulfonium ylide rearrangements
Bromine leaving group for sulfonium salt generation
Reaction kinetics and [2,3]-sigmatropic rearrangement efficiency
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